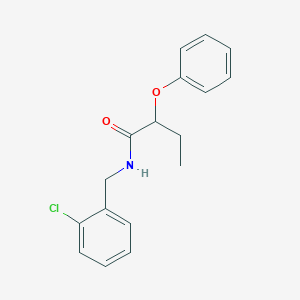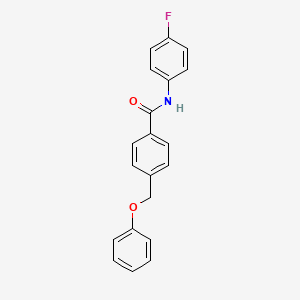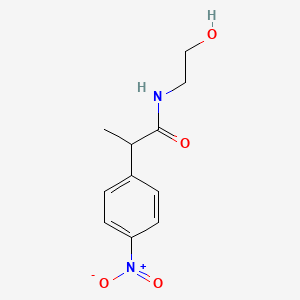
N-(2-chlorobenzyl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-phenoxybutanamide, also known as Chlorfenapyr, is a chemical compound that belongs to the class of pyrroles. It is widely used as an insecticide and acaricide in agriculture, forestry, and public health. Chlorfenapyr is known for its unique mode of action, which involves disrupting the mitochondrial electron transport chain of pests, leading to their death. In recent years, Chlorfenapyr has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(2-chlorobenzyl)-2-phenoxybutanamide works by disrupting the mitochondrial electron transport chain, leading to the accumulation of oxidative stress and depletion of ATP in pests. This results in the death of pests due to starvation and exhaustion. N-(2-chlorobenzyl)-2-phenoxybutanamide is unique in its mode of action, as it does not target the nervous system of pests, unlike most conventional insecticides.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-phenoxybutanamide has been found to have minimal effects on non-target organisms, such as mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation. However, studies have shown that N-(2-chlorobenzyl)-2-phenoxybutanamide can have toxic effects on aquatic organisms, such as fish and crustaceans, at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-2-phenoxybutanamide has several advantages for lab experiments, such as its high potency, long residual activity, and unique mode of action. However, its high toxicity and potential environmental risks make it challenging to work with. Appropriate safety measures and disposal methods must be followed to minimize the risk of exposure and contamination.
Orientations Futures
There are several future directions for N-(2-chlorobenzyl)-2-phenoxybutanamide research. One area of interest is the development of novel formulations and delivery systems that can enhance its efficacy and reduce its environmental impact. Another area of focus is the investigation of N-(2-chlorobenzyl)-2-phenoxybutanamide's potential applications in public health, such as the control of disease vectors, such as mosquitoes and ticks. Additionally, the study of N-(2-chlorobenzyl)-2-phenoxybutanamide's mode of action and its interaction with pests' physiology and biochemistry can provide valuable insights into the development of new insecticides with improved efficacy and safety.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-2-phenoxybutanamide is a potent insecticide and acaricide that has gained significant attention in the scientific community due to its unique mode of action and potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-chlorobenzyl)-2-phenoxybutanamide and to develop new insecticides with improved efficacy and safety.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-phenoxybutanamide has been extensively studied for its insecticidal and acaricidal properties. It has been found to be effective against a wide range of pests, including mites, thrips, aphids, whiteflies, and beetles. N-(2-chlorobenzyl)-2-phenoxybutanamide is also known for its long residual activity, making it a popular choice for pest control in agriculture and forestry.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-12-13-8-6-7-11-15(13)18/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJYHFPWUJGKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4075566.png)
![N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075573.png)
![2,5-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4075580.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)

![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4075603.png)

![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075623.png)
![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)

